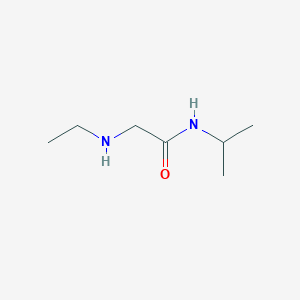

2-(ethylamino)-N-(propan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylamino)-N-(propan-2-yl)acetamide, also known as ethylaminoacetamide, is an organic compound with a molecular formula of C5H12N2O. It is a colorless liquid with a slightly sweet, amine-like odor. Ethylaminoacetamide has a variety of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has revealed that certain acetamide derivatives, including those similar to 2-(ethylamino)-N-(propan-2-yl)acetamide, exhibit potential analgesic and anti-inflammatory activities. Specifically, a study by Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and found that some compounds showed potent analgesic and anti-inflammatory activities. These findings suggest the potential therapeutic applications of these acetamides in pain management and inflammation treatment (Alagarsamy et al., 2015).

X-ray Structures and Computational Studies

Nycz et al. (2011) conducted a comprehensive study involving X-ray structures and computational analyses of several cathinones, which are closely related to 2-(ethylamino)-N-(propan-2-yl)acetamide. Their research contributes to understanding the molecular structure and electronic properties of these compounds, offering insights into their potential scientific applications (Nycz et al., 2011).

Corrosion Inhibition

The electrochemical behavior of compounds related to 2-(ethylamino)-N-(propan-2-yl)acetamide, such as imidazolines, has been evaluated for their corrosion inhibition efficiency. Cruz et al. (2004) studied these compounds' efficiency in preventing metal corrosion in acid media. Their research supports the application of acetamide derivatives in industrial settings to protect metals from corrosive environments (Cruz et al., 2004).

Antiepileptic Potential

Kenda et al. (2004) explored pyrrolidone butanamides, similar to 2-(ethylamino)-N-(propan-2-yl)acetamide, for their antiepileptic activities. They discovered new agents with significant antiepileptic activity, indicating the potential of such compounds in developing new treatments for epilepsy (Kenda et al., 2004).

properties

IUPAC Name |

2-(ethylamino)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-8-5-7(10)9-6(2)3/h6,8H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKNBQCWKKBUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2402272.png)

![6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B2402276.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid](/img/structure/B2402278.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402281.png)

![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)

![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)